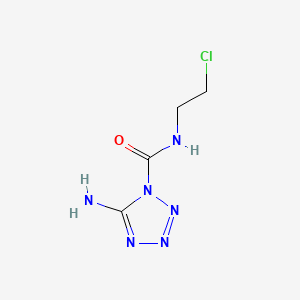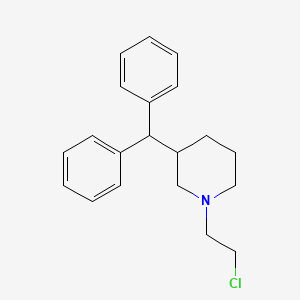
1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- typically involves the reaction of diphenylmethylpiperidine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, or other biomolecules. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another alkylating agent used in chemotherapy.
Lomustine: A nitrosourea compound similar to CCNU, used in the treatment of brain tumors and Hodgkin’s lymphoma.
Semustine: An alkylating nitrosourea compound used in chemotherapy.
Uniqueness
1-(2-Chloroethyl)-3-diphenylmethylpiperidine, (+)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its diphenylmethyl group may contribute to its lipophilicity and ability to cross biological membranes, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
802278-62-2 |
|---|---|
分子式 |
C20H24ClN |
分子量 |
313.9 g/mol |
IUPAC名 |
3-benzhydryl-1-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C20H24ClN/c21-13-15-22-14-7-12-19(16-22)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2 |
InChIキー |
YDXJKFLKXFKVPS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


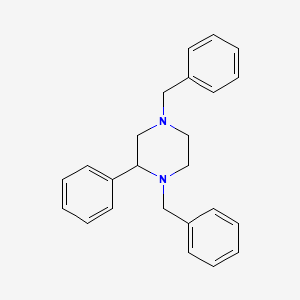
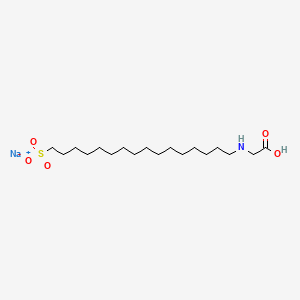
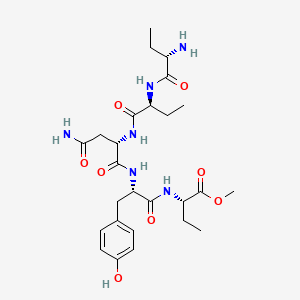
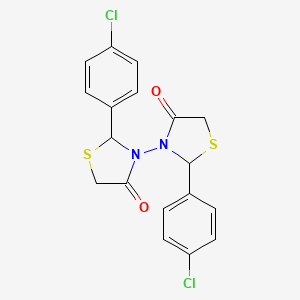
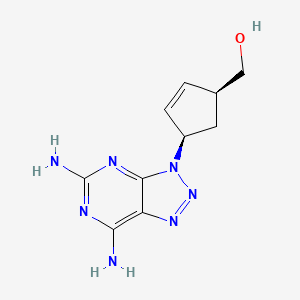
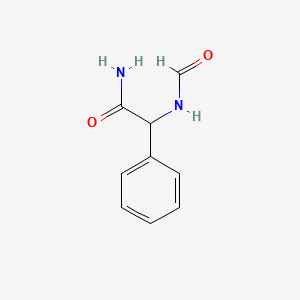
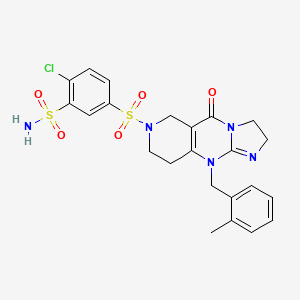

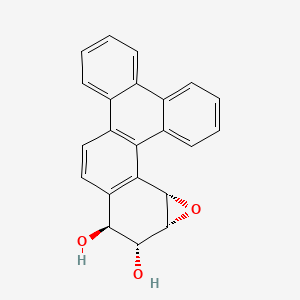

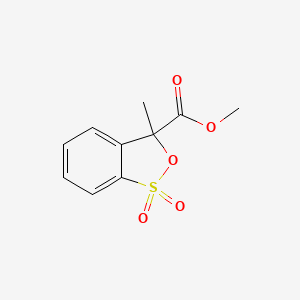
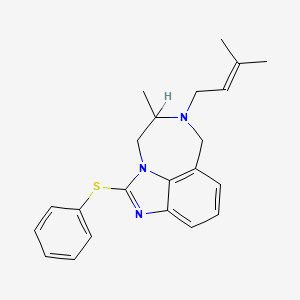
![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
